1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole
Description
1-{1,4-Dioxaspiro[4.5]decan-8-yl}-1H-imidazole (CAS: 1252607-49-0) is a spirocyclic imidazole derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . The compound is commercially available as a life science research material, with high-purity grades (up to 99.999%) offered by suppliers like American Elements . Its synthesis typically involves coupling imidazole derivatives with spirocyclic ketones, as exemplified in related procedures for structurally similar amines .
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-11(14-7-8-15-11)4-2-10(1)13-6-5-12-9-13/h5-6,9-10H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLRCXNQNXDBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3C=CN=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the spirocyclic structure may enhance the compound’s binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole and related compounds:
Key Differences and Implications
Spirocyclic vs. Linear Hybrids :
- The spirocyclic backbone of the target compound enhances rigidity compared to linear hybrids like N-(3-(1H-imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine , which may improve binding specificity in biological systems .
- 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline replaces the imidazole with an aniline group, shifting reactivity toward electrophilic aromatic substitution rather than hydrogen bonding .
Substituent Effects :
- Aryl-substituted imidazoles (e.g., 4,5-diphenyl-2-p-tolyl-1H-imidazole ) exhibit higher molecular weights (~310 g/mol) and distinct pharmacological profiles (e.g., antimicrobial activity) due to enhanced lipophilicity . In contrast, the target compound’s spiro system may favor solubility in polar solvents.
Functional Group Diversity :
- Carboxylic acid/amide derivatives (e.g., 1H-imidazole-4,5-dicarboxylic acid ) demonstrate antiviral activity, suggesting that substituent electronegativity modulates bioactivity . The target compound’s ether and imidazole groups likely influence its hydrogen-bonding capacity and stability.
Synthetic Accessibility :
- The target compound is synthesized via modular routes similar to N-(3-(1H-imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine (82% yield via automated procedures) , whereas aryl-substituted imidazoles require multicomponent reactions .
Biological Activity
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesis methods, and potential applications in drug discovery.
Overview of the Compound
- Chemical Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- IUPAC Name : 1-(1,4-dioxaspiro[4.5]decan-8-yl)imidazole
- CAS Number : 1252607-49-0
The compound features a spirocyclic structure combined with an imidazole ring, which may enhance its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with imidazole. This reaction is generally performed in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction conditions can be optimized to yield higher purity and yield of the desired product.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity.
- Binding Affinity : The spirocyclic structure may enhance binding affinity and selectivity for specific biological targets, making it a candidate for drug development.
Antimycobacterial Activity
Recent studies have highlighted the compound's potential antimycobacterial properties. For instance, related compounds have shown significant activity against Mycobacterium tuberculosis, suggesting that modifications to the imidazole structure could yield derivatives with enhanced potency.
| Compound | MIC (µg/mL) | Selectivity Index |
|---|---|---|
| Diallyl trisulfide | 2.5 | Close to 1 |
| This compound | TBD | TBD |
Study on Antimycobacterial Activity
A study investigated various derivatives of dioxaspiro compounds for their antimycobacterial activity against M. tuberculosis strains. It was found that certain modifications to the dioxaspiro structure significantly enhanced biological activity, indicating that similar alterations could be beneficial for this compound as well .
Pharmacophore Development
Pharmacophore models have been developed to understand the interactions between imidazole-based compounds and their biological targets better. These models help identify key structural features necessary for biological activity and guide the design of new derivatives with improved efficacy against specific diseases like cancer and tuberculosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
